molecular formula C13H15BrClN3O B13978255 8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B13978255
M. Wt: 344.63 g/mol
InChI Key: PQUWROIFVLDJHT-UHFFFAOYSA-N
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Description

8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a diazaspirodecane core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method involves the formation of the spirocyclic core through a Prins/pinacol cascade reaction. This reaction is catalyzed by Lewis acids and involves the use of aldehydes and homoallylic alcohols as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and selectivity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions to form new ring systems.

Common Reagents and Conditions

    Lewis Acids: Used as catalysts in the Prins/pinacol cascade reaction.

    Nucleophiles: Employed in substitution reactions to replace halogen atoms.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the compound’s oxidation state.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a bioactive molecule.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of a diazaspirodecane core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15BrClN3O

Molecular Weight

344.63 g/mol

IUPAC Name

8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C13H15BrClN3O/c14-9-7-16-8-10(15)11(9)18-5-2-13(3-6-18)1-4-17-12(13)19/h7-8H,1-6H2,(H,17,19)

InChI Key

PQUWROIFVLDJHT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C12CCN(CC2)C3=C(C=NC=C3Cl)Br

Origin of Product

United States

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